molecular formula C16H12N2O4 B14143143 5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 312607-50-4

5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14143143
CAS No.: 312607-50-4
M. Wt: 296.28 g/mol
InChI Key: SMTGKSBFEMGMQA-UHFFFAOYSA-N
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Description

5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2,4,6-pyrimidinetrione with 2-methoxynaphthaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis process efficiently.

Chemical Reactions Analysis

5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit tubulin polymerization, which is crucial for cell division. By binding to the colchicine site of tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Comparison with Similar Compounds

5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

312607-50-4

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H12N2O4/c1-22-13-7-6-9-4-2-3-5-10(9)11(13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21)

InChI Key

SMTGKSBFEMGMQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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